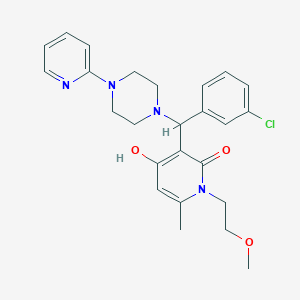

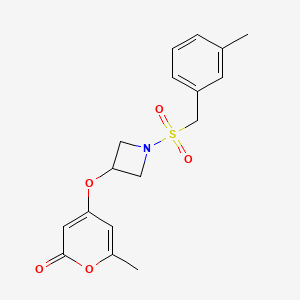

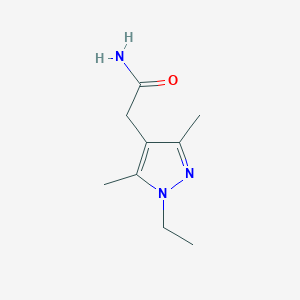

![molecular formula C11H16Cl2N4 B2605253 3-Piperidin-4-ylimidazo[4,5-b]pyridine;dihydrochloride CAS No. 2260935-79-1](/img/structure/B2605253.png)

3-Piperidin-4-ylimidazo[4,5-b]pyridine;dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “3-Piperidin-4-ylimidazo[4,5-b]pyridine;dihydrochloride” is a type of imidazopyridine, which is a group of compounds known for their diverse biological activity . They are known to play a crucial role in numerous disease conditions .

Synthesis Analysis

The synthesis of imidazo[4,5-b]pyridines often starts with derivatives of 2,3-diaminopyridine, which are usually produced from commercially available 2-chloro-3-nitropyridine or 2-fluoro-3-nitropyridine . The first stage involves nucleophilic substitution of the halogen in the pyridine ring activated by the nitro group . Reduction of the nitro group leads to the required derivative of 2,3-diaminopyridine .Molecular Structure Analysis

The molecular structure of the compound was established based on NMR spectroscopic data, mass spectrometry, and XRD single crystal .Chemical Reactions Analysis

Imidazopyridines have the ability to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .Physical And Chemical Properties Analysis

The compound has a molecular weight of 291.18 . It is a powder at room temperature .Scientific Research Applications

Synthesis and Chemical Properties

Convenient Synthesis of Azolyl Piperidines : The compound has been utilized in the synthesis of azolyl piperidines, which are important in medicinal chemistry. Arylation of azoles with bromopyridines followed by reduction has been developed as a method for preparing 3- and 4-azolyl piperidines, extending to benzo analogues of these compounds (Shevchuk et al., 2012).

Development of Anticancer Compounds : The structure is pivotal in the development of compounds with anti-cancer activity. Novel fluoro-substituted benzo[b]pyran compounds, showing significant anticancer activity at low concentrations against lung, breast, and CNS cancer cell lines, were synthesized using methodologies that likely involve complex intermediates similar to 3-Piperidin-4-ylimidazo[4,5-b]pyridine; dihydrochloride (Hammam et al., 2005).

Privileged Structures in CGRP Receptor Antagonists : It acts as a privileged substructure in CGRP (Calcitonin Gene-Related Peptide) receptor antagonists, highlighting its role in the development of treatments for conditions like migraines. Two complementary syntheses from different starting materials have been described, showcasing its versatility and importance in drug development (Leahy et al., 2012).

Antimicrobial Activity : Derivatives containing the piperidine or pyrrolidine ring have shown strong antimicrobial activity, indicating the potential of this core structure in developing new antimicrobial agents. A study on the structure–activity relationship of these compounds has provided insights into their antimicrobial effects (Krolenko et al., 2016).

Safety And Hazards

Future Directions

Imidazopyridines have the ability to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc . This suggests that they have significant potential for future therapeutic applications .

properties

IUPAC Name |

3-piperidin-4-ylimidazo[4,5-b]pyridine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4.2ClH/c1-2-10-11(13-5-1)15(8-14-10)9-3-6-12-7-4-9;;/h1-2,5,8-9,12H,3-4,6-7H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFTYTUUZDBHMKV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1N2C=NC3=C2N=CC=C3.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16Cl2N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Piperidin-4-ylimidazo[4,5-b]pyridine;dihydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

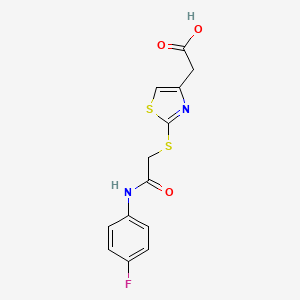

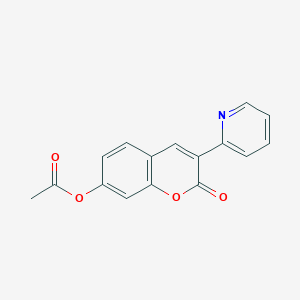

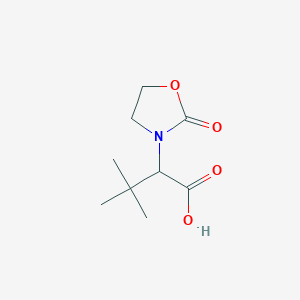

![2-[(2-Chlorophenyl)methyl]-4,7,8-trimethylpurino[8,7-b][1,3]oxazole-1,3-dione](/img/structure/B2605171.png)

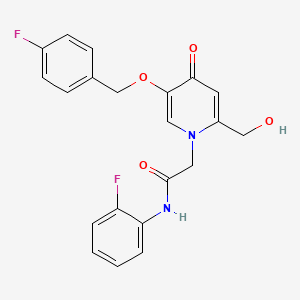

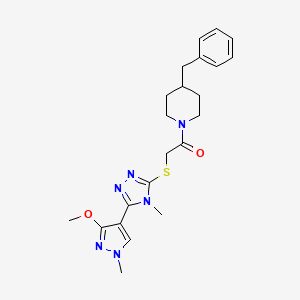

![3-(Benzo[d][1,3]dioxol-5-yl)-1-((2,5-dichlorophenyl)sulfonyl)pyrrolidine](/img/structure/B2605174.png)

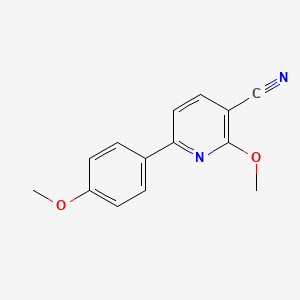

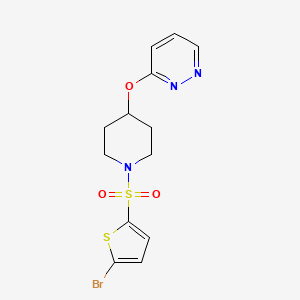

![Tert-butyl 7-oxo-4-azaspiro[2.4]heptane-4-carboxylate](/img/structure/B2605182.png)

![2-[3-(3-methylbutyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2605191.png)